2-(3,4-Dichlorophenyl)acetaldehyde
Overview
Description
2-(3,4-Dichlorophenyl)acetaldehyde is an organic compound belonging to the class of aldehydes. It has the molecular formula C8H6Cl2O and a molecular weight of 189.04 g/mol . This compound is characterized by the presence of two chlorine atoms attached to the benzene ring, making it a dichlorinated derivative of phenylacetaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(3,4-Dichlorophenyl)acetaldehyde can be synthesized through various methods. One common synthetic route involves the reaction of 3,4-dichlorophenylacetonitrile with a suspension of lithium aluminum hydride (LiAlH4) in dry diethyl ether under an inert nitrogen atmosphere . This reduction reaction converts the nitrile group to an aldehyde group, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reduction reactions. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid, 3,4-dichlorophenylacetic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol, 2-(3,4-Dichlorophenyl)ethanol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 3,4-Dichlorophenylacetic acid.
Reduction: 2-(3,4-Dichlorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3,4-Dichlorophenyl)acetaldehyde has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(3,4-Dichlorophenyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is utilized in various biochemical and chemical processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3,4-Dichlorophenyl)acetaldehyde is unique due to its specific structure, which allows it to undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis. Its dichlorinated benzene ring also imparts distinct chemical properties compared to non-chlorinated analogs .
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,4-5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIXTSHNCIYBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457559 | |
Record name | 2-(3,4-dichlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93467-56-2 | |
Record name | 2-(3,4-dichlorophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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